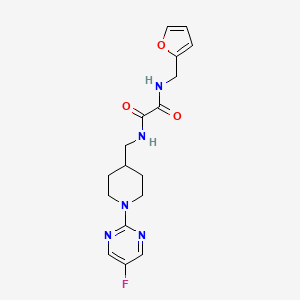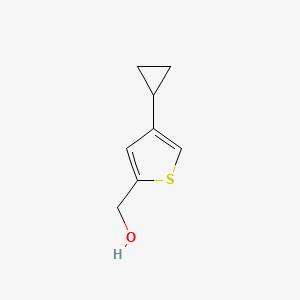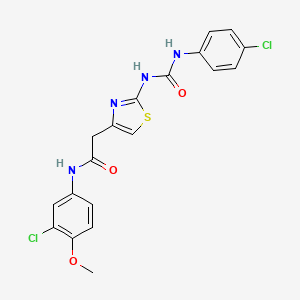methanone CAS No. 339020-13-2](/img/structure/B2598367.png)
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone, also known as 4-A2CADM, is a novel synthetic compound belonging to the thiazolone class of compounds. It is a heterocyclic molecule consisting of an amine, a thiazolone, and two halogenated benzene rings. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-fungal properties.
科学的研究の応用
Synthesis and Characterization
Shahana and Yardily (2020) synthesized and characterized novel compounds, including 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone, using UV, IR, 1H and 13C NMR, and mass spectrometry. The study also utilized density functional theory (DFT) for structural optimization and theoretical vibrational spectra interpretation. The equilibrium geometry, bonding features, and vibrational wave numbers were investigated, alongside the effects of electron withdrawing group substitution and thermodynamic stability in the ground state. The molecular docking study aimed to understand the antibacterial activity of the compound, demonstrating its potential application in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial Activity
Kubba and Rahim (2018) synthesized thiazole derivatives, including this compound, and evaluated their antimicrobial activity against various bacteria and fungi. The study reported moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans. This highlights the compound's potential in antimicrobial drug development (Kubba & Rahim, 2018).
Antioxidant Activity
Reddy et al. (2015) conducted a study on urea, thiourea, and selenourea derivatives with thiazole moieties, focusing on their in vitro antioxidant activity. Although the specific compound was not directly mentioned, the research context suggests that similar thiazole-based compounds were investigated for their ability to scavenge free radicals, indicating the compound's potential application in developing antioxidant therapies (Reddy et al., 2015).
Anticancer and Antiviral Activity
Further research into related thiazole derivatives has explored their potential as anticancer and antiviral agents. For instance, compounds synthesized from similar chemical frameworks have shown higher anticancer activity than doxorubicin, a reference drug, in vitro. This indicates the compound's structural framework could be valuable in anticancer drug development. Additionally, the antiviral activity against specific viruses suggests potential applications in antiviral research and therapy development (Hafez et al., 2016).
The research into 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone and related compounds highlights their significant potential in the fields of antimicrobial, antioxidant, anticancer, and antiviral research. These findings provide a foundation for further studies into the compound's applications in drug discovery and development.
特性
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-8-1-4-10(5-2-8)21-16-22-15(20)14(24-16)13(23)11-6-3-9(18)7-12(11)19/h1-7H,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCWIPOKBIIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)
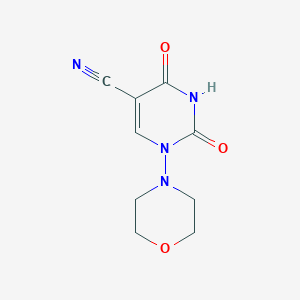


![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)
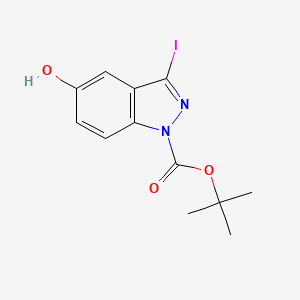
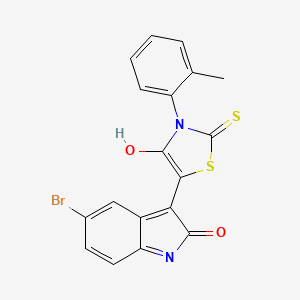
![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)
![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)
